

solubility characteristics of Fmoc-D-Glu(OBzl)-OH in common solvents

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Compound of Interest

Compound Name: **Fmoc-D-Glu(OBzl)-OH**

Cat. No.: **B557676**

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An In-depth Technical Guide to the Solubility Characteristics of Fmoc-D-Glu(OBzl)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a thorough understanding of the physicochemical properties of protected amino acids is paramount. **Fmoc-D-Glu(OBzl)-OH**, a key building block in Solid-Phase Peptide Synthesis (SPPS), offers unique conformational constraints and proteolytic resistance to novel peptide therapeutics. Its solubility in common laboratory solvents is a critical parameter that directly influences reaction kinetics, coupling efficiency, and the overall purity and yield of the final peptide.

This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-D-Glu(OBzl)-OH**, supported by available quantitative data, a detailed experimental protocol for solubility determination, and a visualization of its primary application workflow.

Data Presentation: Solubility of Fmoc-D-Glu(OBzl)-OH

The solubility of **Fmoc-D-Glu(OBzl)-OH** is highest in polar aprotic solvents, which are commonly used in peptide synthesis. The bulky, nonpolar Fmoc group, combined with the benzyl ester, contributes to its solubility in a range of organic solvents while limiting its aqueous solubility.

Solvent	Type	Quantitative Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Up to 200 mg/mL (435.27 mM) [1] [2]	Sonication may be required to achieve maximum solubility. [2] [3]
N,N-Dimethylformamide (DMF)	Polar Aprotic	≥ 229.75 mg/mL	Based on the observation that 1 mmole is "clearly soluble" in 2 mL. [4]
Dichloromethane (DCM)	Nonpolar	Soluble (qualitative)	Specific quantitative data is not readily available.
Chloroform	Nonpolar	Soluble (qualitative)	Data is for the L-enantiomer; D-enantiomer is expected to be similar.
Ethyl Acetate	Polar Aprotic	Soluble (qualitative)	Data is for the L-enantiomer; D-enantiomer is expected to be similar.
Acetone	Polar Aprotic	Soluble (qualitative)	Data is for the L-enantiomer; D-enantiomer is expected to be similar.
Water	Polar Protic	Sparingly soluble/Insoluble	Not commonly used as a solvent for this compound in synthesis.
Methanol, Ethanol	Polar Protic	No specific data available	Expected to have limited solubility due to the nonpolar protecting groups.

Acetonitrile (ACN)	Polar Aprotic	No specific data available	Often used in peptide purification; solubility is a relevant parameter.
Tetrahydrofuran (THF)	Polar Aprotic	No specific data available	-
Hexane, Toluene	Nonpolar	No specific data available	Expected to have low solubility.

Note: The solubility of protected amino acids can be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid.

Experimental Protocols: Determining Solubility

For solvents where quantitative data is unavailable or for validation under specific laboratory conditions, the following protocol can be used to determine the equilibrium solubility of **Fmoc-D-Glu(OBzl)-OH**.

Objective: To determine the saturation solubility of **Fmoc-D-Glu(OBzl)-OH** in a given solvent at a specified temperature.

Materials:

- **Fmoc-D-Glu(OBzl)-OH** (powder)
- Solvent of interest (analytical grade)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge capable of pelleting fine solids
- Calibrated pipettes

- High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
- Volumetric flasks

Procedure:

- Preparation of a Saturated Solution: a. Add an excess amount of **Fmoc-D-Glu(OBzl)-OH** to a vial (e.g., 250 mg to 2 mL of solvent). The exact amount should be enough to ensure undissolved solid remains after equilibration. b. Add a precise volume of the chosen solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). e. Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).
- Separation of Undissolved Solid: a. After the equilibration period, visually confirm that undissolved solid is still present. b. Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Quantification of Dissolved Solute: a. Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. b. Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method. c. Analyze the diluted sample by a validated HPLC method or UV-Vis spectrophotometry at the wavelength of maximum absorbance for the Fmoc group (typically around 265 nm or 301 nm). d. Prepare a calibration curve using standard solutions of **Fmoc-D-Glu(OBzl)-OH** of known concentrations. e. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

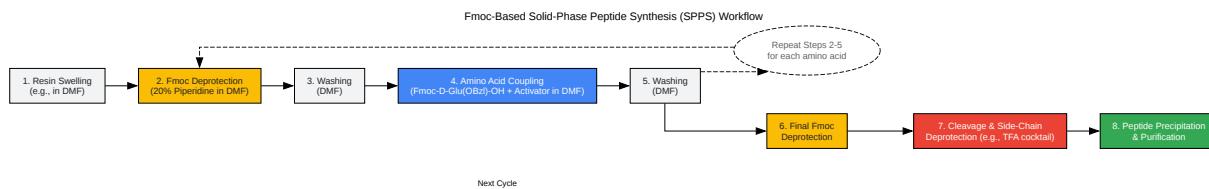
Data Analysis:

The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L).

Mandatory Visualization: Experimental Workflow

The primary application for **Fmoc-D-Glu(OBzl)-OH** is its incorporation into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The solubility of the protected

amino acid in the coupling solvent (typically DMF or DMSO) is critical for the success of this workflow.



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Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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